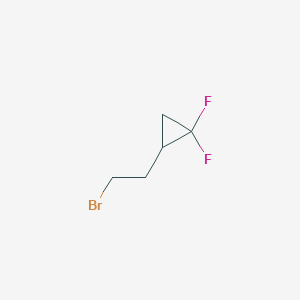
2-(2-Bromoethyl)-1,1-difluorocyclopropane
Overview
Description
“2-(2-Bromoethyl)-1,1-difluorocyclopropane” is a cyclopropane derivative. Cyclopropane is a three-membered ring compound and is known for its angle strain. The presence of bromine and fluorine atoms indicates that this compound might be used in various organic reactions as a reagent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, with two fluorine atoms attached to one carbon, and a bromoethyl group attached to another carbon .Chemical Reactions Analysis
As a bromoethyl derivative, this compound might undergo various substitution or elimination reactions . The presence of the bromine atom makes it a good leaving group .Scientific Research Applications
Preparation Methods and Reactivity
Synthesis of gem-Difluorinated Compounds : The preparation of 1-Aryl-2-bromo-3,3-difluorocyclopropenes, a closely related compound, demonstrates the unique reactivity of difluorocyclopropane derivatives. These compounds are synthesized from reactions involving difluorostyrene and dibromocarbene, highlighting the role of fluorine atoms in altering molecular reactivity and structure due to their high electronegativity and small size (Lin, Chen, & Lee, 2004).
Difluorocarbene Generation and Applications : A study on the synthesis of gem-difluorinated cyclopropanes and cyclopropenes underscores the importance of difluorocarbene in organofluorine chemistry. The study details various methods for efficiently generating difluorocarbene, which is crucial for synthesizing difluorocyclopropane derivatives, and outlines their applications in biological and polymeric fields (Wang et al., 2011).
Chemical Transformations and Synthetic Applications
Radical-Mediated Reactions : The radical bromoallylation of vinylidene cyclopropanes, leading to 2-bromo-substituted diene derivatives, showcases the potential of cyclopropane derivatives in creating complex molecular structures. This reaction pathway opens up avenues for synthesizing a wide range of compounds with diverse functional groups, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry (Sumino & Ryu, 2022).
Catalyzed Synthesis under Solvent-Free Conditions : The KHSO4-catalyzed conversion of 2-bromo-1-phenylethanols into 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes under neat conditions exemplifies the development of green and sustainable chemical processes. This method highlights the significance of cyclopropane derivatives in facilitating chemoselective transformations without the need for transition-metal catalysts or solvents (Joshi, Suresh, & Adimurthy, 2013).
Mechanism of Action
Target of Action:
The primary target of Evofosfamide is hypoxic tumor cells . It specifically activates under low oxygen conditions, which are typical of solid tumor cancer cells .
Mode of Action:
- Activation : Evofosfamide combines a 2-nitroimidazole oxygen-sensing trigger with a masked DNA crosslinker . In oxygen-deficient zones (such as hypoxic tumor regions), it is selectively converted to the drug’s active form: dibromo isophosphoramide mustard . This active form acts as a potent alkylator .
- Selective Targeting : Evofosfamide targets severe hypoxia levels found in tumors while sparing normal tissues. This selectivity ensures that the drug primarily affects tumor cells .
Future Directions
properties
IUPAC Name |
2-(2-bromoethyl)-1,1-difluorocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c6-2-1-4-3-5(4,7)8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGGLHYJEHBQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270608 | |
| Record name | 2-(2-Bromoethyl)-1,1-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260664-73-0 | |
| Record name | 2-(2-Bromoethyl)-1,1-difluorocyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethyl)-1,1-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



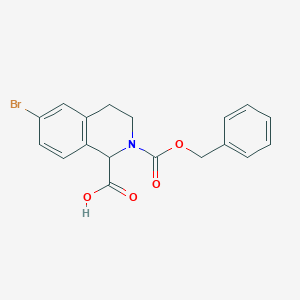
![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)
![(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid](/img/structure/B1378953.png)
![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)
![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)
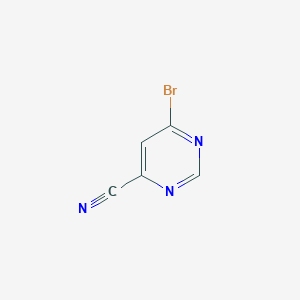
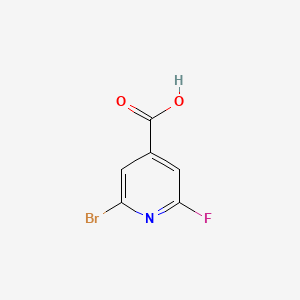
![[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1378958.png)
![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)
![5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1378960.png)
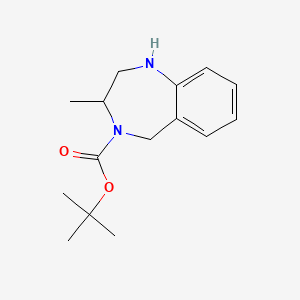

![6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane](/img/structure/B1378967.png)
